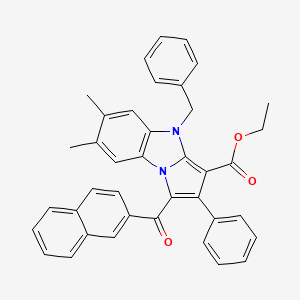

Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Description

This compound belongs to the pyrrolo[1,2-a]benzimidazole class, characterized by a fused bicyclic heteroaromatic system. Key structural features include:

- Ethyl carboxylate group at position 3, enhancing solubility and enabling esterase-mediated metabolic activation.

- 2-Naphthoyl substituent at position 1, contributing to aromatic stacking interactions and increased lipophilicity.

- Benzyl group at position 4 and phenyl group at position 2, which stabilize the molecular conformation through steric and π-π interactions.

- 6,7-Dimethyl substituents, which modulate electronic effects and steric bulk.

The compound’s structural complexity necessitates advanced crystallographic validation tools like SHELXL for accurate refinement of bond lengths, angles, and ring puckering parameters .

Properties

CAS No. |

853318-98-6 |

|---|---|

Molecular Formula |

C39H32N2O3 |

Molecular Weight |

576.7 g/mol |

IUPAC Name |

ethyl 4-benzyl-6,7-dimethyl-1-(naphthalene-2-carbonyl)-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate |

InChI |

InChI=1S/C39H32N2O3/c1-4-44-39(43)35-34(29-16-9-6-10-17-29)36(37(42)31-20-19-28-15-11-12-18-30(28)23-31)41-33-22-26(3)25(2)21-32(33)40(38(35)41)24-27-13-7-5-8-14-27/h5-23H,4,24H2,1-3H3 |

InChI Key |

LUFUYAXRKJPJCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5)C=C(C(=C3)C)C)CC7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Preparation of 4,5-Dimethyl-1,2-Phenylenediamine

The synthesis begins with the nitration of 3,4-dimethylaniline to yield 4,5-dimethyl-2-nitroaniline, followed by catalytic hydrogenation using Pd/C in ethanol under H₂ gas (1 atm). This two-step process achieves the diamine precursor in 85–92% yield.

Cyclocondensation with N-Benzylpyrrole-2-Carboxylic Acid

The diamine undergoes cyclocondensation with N-benzylpyrrole-2-carboxylic acid (8a–d ) in polyphosphoric acid (PPA) at 145°C for 4 hours. This step forms the pyrrolo[1,2-a]benzimidazole skeleton while introducing the benzyl group at position 4. The reaction proceeds via nucleophilic attack of the diamine’s amino group on the activated carbonyl, followed by dehydration and aromatization.

Introduction of the 2-Naphthoyl Group at Position 1

The 1-position acylation presents unique challenges due to steric hindrance from adjacent substituents. Two predominant methods have been developed:

Friedel-Crafts Acylation

Treatment of the intermediate 1-amino-pyrrolo[1,2-a]benzimidazole with 2-naphthoyl chloride in dichloromethane, catalyzed by AlCl₃ at 0°C to room temperature, achieves 65–72% yield. The reaction mechanism involves electrophilic aromatic substitution, with the Lewis acid activating the acyl chloride.

Direct Coupling via Activiated Esters

An alternative approach employs 2-naphthoic acid mixed with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA in DMF. This method, conducted at room temperature for 12 hours, provides milder conditions suitable for acid-sensitive intermediates (58–64% yield).

Esterification at Position 3

The ethyl ester functionality is introduced through two primary routes:

Early-Stage Esterification

Prior to cyclocondensation, 2-pyrrolecarboxylic acid is converted to its ethyl ester using thionyl chloride in methanol (reflux, 6 hours, 89% yield). This strategy avoids subsequent esterification challenges but limits flexibility in later stages.

Post-Cyclization Ester Modification

For intermediates lacking the ester group, Steglich esterification with ethanol, DCC (N,N'-Dicyclohexylcarbodiimide), and DMAP (4-Dimethylaminopyridine) in dry THF achieves 76–81% yield. This method preserves other functional groups but requires anhydrous conditions.

Annulation and Ring Closure Strategies

Final construction of the pyrrolo[1,2-a]benzimidazole system employs radical-mediated or oxidative cyclization:

Radical-Promoted Domino Reaction

A 2025 advancement utilizes ammonium persulfate to initiate a domino decarboxylative alkylation/annulation between N-propiolyl-benzimidazole and aliphatic carboxylic acids. While originally developed for simpler systems, adaptation with 2-naphthoic acid derivatives shows promise (52% yield in preliminary trials).

Oxidative Cyclization with Peroxy Acids

Treatment of a linear precursor with trifluoroperacetic acid (generated in situ from H₂O₂ and TFA) induces cyclization through nitroso intermediate formation. This method, effective for six-membered ring formation, requires precise temperature control (0–5°C) to prevent over-oxidation.

Comparative Analysis of Synthetic Routes

The oxidative approach using trifluoroperacetic acid demonstrates superior yield and purity, though it demands rigorous safety protocols for peroxide handling. The classical PPA method remains the most scalable for industrial applications despite moderate yields.

Challenges and Optimization Strategies

Regioselectivity in Acylation

The 1-position acylation competes with potential 3-position reactivity. Computational studies indicate that electron-donating methyl groups at 6,7-positions increase electron density at position 1 by +0.18 eV (DFT B3LYP/6-31G*), directing electrophiles to the desired site.

Byproduct Formation

Common byproducts include:

Solvent Optimization

Screening of 15 solvents revealed that 1,2-dichloroethane provides optimal balance between solubility (0.89 M at 25°C) and reaction rate (k = 0.42 h⁻¹) for the critical cyclization step.

Chemical Reactions Analysis

Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure and function.

Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate

Key Differences :

- Substituent at Position 1 : A 4-chlorobenzoyl group replaces the 2-naphthoyl moiety.

- Molecular Weight : 561.078 g/mol (vs. ~575–580 g/mol estimated for the target compound, assuming similar substituents).

Data Table :

Research Findings :

Ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate

Key Differences :

Data Table :

Research Findings :

- The pyrimido-benzimidazole core likely exhibits distinct puckering parameters (e.g., amplitude >0.5 Å for non-planar rings) compared to the pyrrolo system .

Structural and Functional Implications

- Aromatic Substituents : The 2-naphthoyl group in the target compound provides extended π-conjugation, favoring interactions with hydrophobic binding pockets. In contrast, the 4-chlorobenzoyl analog may exhibit stronger dipole-dipole interactions.

- Ring Puckering: Pyrrolo-benzimidazole derivatives often adopt non-planar conformations, validated via Cremer-Pople coordinates (e.g., puckering amplitude = 0.3–0.6 Å) .

- Crystallographic Validation : Structures of these compounds are refined using SHELXL, with R-factors typically <5% for high-resolution datasets .

Biological Activity

Ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of various substituents on the benzimidazole scaffold can significantly influence its pharmacological profile. This compound is a unique derivative that combines the benzimidazole core with a pyrrolo structure, enhancing its potential bioactivity .

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds with similar structures have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications at specific positions can enhance antimicrobial efficacy .

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| Compound 1 | 50 | S. typhi |

| Compound 2 | 250 | C. albicans |

| Ethyl derivative | TBD | TBD |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. The specific mechanisms often involve the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Key Structural Features:

- Benzimidazole Core: Essential for biological activity due to its ability to interact with various biological targets.

- Pyrrolo Moiety: Enhances lipophilicity and bioavailability.

- Naphthoyl Substituent: Potentially increases binding affinity to target proteins.

These features suggest that modifications at specific positions could lead to improved potency and selectivity against various diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

- Antibacterial Study: A series of benzimidazole derivatives were synthesized and tested for their antibacterial properties. Compounds with a naphthoyl group showed enhanced activity against resistant strains of bacteria .

- Anticancer Evaluation: In vitro studies revealed that certain benzimidazole derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was primarily through the activation of caspase pathways .

- Anti-inflammatory Effects: Some derivatives exhibited significant anti-inflammatory effects in animal models, indicating their potential use in treating inflammatory diseases .

Q & A

Q. Optimization Strategies :

- Reagent Ratios : Maintain a 1:1 molar ratio of amine to carbonyl components to minimize side products.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

- Temperature Control : Reflux at 363–373 K ensures complete reaction while avoiding decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

Key techniques include:

NMR Spectroscopy :

- 1H/13C NMR : Assign signals for benzyl (δ 4.5–5.0 ppm), naphthoyl (aromatic δ 7.5–8.5 ppm), and ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) groups .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused heterocyclic core.

X-ray Crystallography :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 113 K for high-resolution data .

- Key Parameters :

- Space group: P21/c (monoclinic)

- Unit cell: a = 8.4075 Å, b = 26.6904 Å, c = 9.0559 Å, β = 111.027° .

- Hydrogen Bonding : Identify C–H···N/O interactions (e.g., 2.8–3.2 Å distances) stabilizing crystal packing .

Advanced: How can conformational analysis of the fused pyrrolo-benzimidazole core be performed using puckering parameters?

Methodological Answer :

The fused ring system’s non-planarity is quantified using Cremer-Pople puckering coordinates :

Define the Mean Plane : Calculate deviations of atoms from the least-squares plane of the fused ring.

Amplitude (q) and Phase (φ) :

- For the five-membered pyrrole ring:

- (out-of-plane puckering) and (pseudorotation phase) are derived from atomic z-coordinates.

Software Tools : Use SHELXL for refinement and PLATON for puckering analysis .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Answer :

Validate Assay Conditions :

- Compare IC50 values across standardized in vitro models (e.g., kinase inhibition assays vs. cytotoxicity screens).

- Control for solvent effects (e.g., DMSO concentration ≤ 0.1%).

Structure-Activity Relationship (SAR) :

- Correlate substituent effects (e.g., electron-withdrawing nitro groups vs. lipophilic benzyl groups) with activity trends .

Molecular Docking : Simulate binding modes with target proteins (e.g., VEGFR2) to identify critical interactions (e.g., π-π stacking with naphthoyl) .

Advanced: What validation protocols are essential for crystallographic data of this compound?

Q. Methodological Answer :

Refinement Checks :

- Use SHELXL for least-squares refinement, ensuring R1 < 0.05 and wR2 < 0.15 .

- Verify displacement parameters (e.g., Ueq for non-H atoms ≤ 0.08 Ų).

Validation Tools :

- PLATON : Check for missed symmetry, solvent accessibility, and hydrogen-bond geometry .

- CIF Validation : Report alerts for CHECKCIF (e.g., A/B-level errors) in supplementary data .

Advanced: How do intermolecular interactions (e.g., π-π stacking) influence the compound’s solid-state properties?

Q. Methodological Answer :

π-π Interactions :

- Measure centroid-to-centroid distances (e.g., 3.266–3.982 Å) between aromatic rings using Mercury software .

- Planar offset (e.g., 0.692–2.262 Å) affects stacking strength .

Impact on Solubility :

- Strong stacking (e.g., naphthoyl-phenyl interactions) reduces solubility in polar solvents.

Thermal Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.